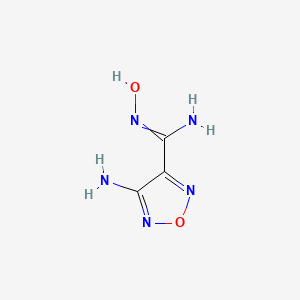

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound used for scientific research . It is also known by registry numbers ZINC000018324333 and ZINC000095845644 .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

These compounds could interact with the PIP-binding PH domains and inhibit their membrane recruitment . Also, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 143.1 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

Synthesis and Characterization in Energetic Materials

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide is utilized in the synthesis of energetic materials. For instance, its reaction with acetamide at high temperatures forms compounds such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds are characterized for their thermal stabilities and insensitivity towards impact and friction, making them potentially superior to traditional materials like TNT (Yu et al., 2017).

Bioisosterism in Pharmaceutical Research

In pharmaceutical research, the hydroxy-1,2,5-oxadiazolyl moiety, a component of this compound, is explored as a bioisoster for the carboxyl group. This research focuses on understanding its interaction with GABA receptors, revealing its potential as a nonclassical carboxyl group bioisoster with weak agonist and partial agonist profiles (Lolli et al., 2006).

Applications in Materials Science

This compound is also significant in materials science. For instance, its reactions with SeO2 or thiourea lead to the formation of complex materials useful for uranium extraction from liquid media. These materials, containing elements of the reactants and diselenide or disulfide bridges, demonstrate effectiveness in extracting uranium across a range of pH levels, including in sea and technological water (Tokar et al., 2020).

作用機序

Safety and Hazards

将来の方向性

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . These studies illustrate the feasibility of further development of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide moiety-based small molecule antagonists for PI3K signaling pathways . Development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

特性

CAS番号 |

1211025-52-3 |

|---|---|

分子式 |

C3H5N5O2 |

分子量 |

143.10 g/mol |

IUPAC名 |

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |

InChIキー |

DNFUTAVRGAVUKE-UHFFFAOYSA-N |

異性体SMILES |

C1(=NON=C1N)/C(=N\O)/N |

SMILES |

C1(=NON=C1N)C(=NO)N |

正規SMILES |

C1(=NON=C1N)C(=NO)N |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine](/img/structure/B3221957.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3221973.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3221992.png)

![5,8-Dibromobenzo[c]phenanthrene](/img/structure/B3221993.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3222030.png)

![5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3222031.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B3222032.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3222054.png)

![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B3222061.png)